molecular formula C7H4ClNO B181628 7-Chlorofuro[3,2-b]pyridine CAS No. 182691-75-4

7-Chlorofuro[3,2-b]pyridine

Cat. No.: B181628
CAS No.: 182691-75-4
M. Wt: 153.56 g/mol
InChI Key: JVRFEXMVMBMREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorofuro[3,2-b]pyridine is a heterocyclic compound with the molecular formula C₇H₄ClNO and a molecular weight of 153.57 g/mol . It consists of a pyridine ring fused with a furan ring, with a chlorine atom attached to the seventh carbon atom in the fused ring system

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide or tetrahydrofuran and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products Formed:

  • The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine would yield an aminofuro[3,2-b]pyridine derivative.

Scientific Research Applications

7-Chlorofuro[3,2-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The specific mechanism of action for 7-Chlorofuro[3,2-b]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

    Furo[3,2-b]pyridine: Lacks the chlorine atom at the seventh position.

    7-Bromofuro[3,2-b]pyridine: Similar structure but with a bromine atom instead of chlorine.

    7-Iodofuro[3,2-b]pyridine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness:

  • The presence of the chlorine atom in 7-Chlorofuro[3,2-b]pyridine imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its non-halogenated counterpart. This makes it a valuable intermediate in the synthesis of various derivatives with potential applications in different fields.

Properties

IUPAC Name

7-chlorofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRFEXMVMBMREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441650
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-75-4
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Furo[3,2-b]pyridine 4-oxide in CHCl3 (5 mL) was added POCl3 (5 g, 33 mmol). The mixture was refluxed for 2 hours. After cooling, the mixture was quenched with ice water and neutralized with NaHCO3. Extracted with CHCl3 (3×100 mL). The organic phase was dried and concentrated. The residue was subject to column chromatography to afford 7-Chloro-furo[3,2-b]pyridine (0.74 g, 50%). 1H NMR (CDCl3, 400 MHz) δ 8.46 (m, 1H), 7.92 (m, 1H), 7.28 (m, 1H), 7.04 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorofuro[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chlorofuro[3,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
7-Chlorofuro[3,2-b]pyridine
Reactant of Route 4
7-Chlorofuro[3,2-b]pyridine
Reactant of Route 5
7-Chlorofuro[3,2-b]pyridine
Reactant of Route 6
Reactant of Route 6
7-Chlorofuro[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.